4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Researchers often require structurally validated negative controls or versatile intermediates for SAR studies. This 3-nitrocoumarin derivative serves as an ideal low-potency baseline (IC50 ~28 µM) and a key building block for library synthesis. - Validated Weak Activity: Confirmed low-micromolar inhibitor, suitable as a negative control for TrxR and related assays. - Synthetic Utility: Features a reactive 3-nitro and modifiable 4-amino handle for generating diverse analogs. - Reliable Supply: Procure with confidence in high purity and consistent quality for reproducible R&D.

Molecular Formula C16H11FN2O4
Molecular Weight 314.272
CAS No. 294853-55-7
Cat. No. B2664868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one
CAS294853-55-7
Molecular FormulaC16H11FN2O4
Molecular Weight314.272
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CC(=CC=C3)F
InChIInChI=1S/C16H11FN2O4/c17-11-5-3-4-10(8-11)9-18-14-12-6-1-2-7-13(12)23-16(20)15(14)19(21)22/h1-8,18H,9H2
InChIKeyHVGHXDFPRNYDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Low-Potency 3-Nitrochromen-2-one Chemical Probe Overview


4-[(3-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (CAS 294853-55-7) is a synthetic derivative belonging to the class of 3-nitrochromen-2-ones (nitrocoumarins), a privileged scaffold explored for diverse biological activities [1]. The compound features a 3-nitro-2H-chromen-2-one core substituted at the 4-position with a 3-fluorobenzylamino group (C16H11FN2O4) [2]. While the 3-nitrochromen-2-one moiety is a known pharmacophore for inhibiting enzymes like thioredoxin reductase (TrxR) [1], available data for this specific analog indicates low functional potency and a lack of selectivity, which are critical factors for scientific selection and procurement [3].

Control probe Low-micromolar enzyme inhibition profile supports use as a weak/negative control in screening cascades.
Polypharmacology Multi-target weak engagement (nAChR α3β4, 5-HT3A) reported; may support low-affinity polypharmacology studies.
Synthetic scaffold Reactive 3-nitro and 4-amino groups make it a viable synthetic building block for analogue library development.

Non-Interchangeability with Other 3-Nitrocoumarins


The 3-nitrochromen-2-one class encompasses compounds with vastly different potencies and selectivity profiles, ranging from nanomolar enzyme inhibitors to low-micromolar agents [1]. Substituting this specific compound for a more potent analog, such as those with optimized bromo-substitutions on the chromene core, would significantly skew experimental results and lead to false negative conclusions in target validation studies [1]. The presence of a low-micromolar IC50 (~28 µM) for this compound in relevant assays means it should not be considered interchangeable with other 3-nitrocoumarins that exhibit sub-micromolar activities, as it would lack the required target engagement for reliable in vitro or in vivo studies [2][3].

Potency mismatch Low-micromolar IC50 may not match nanomolar 3-nitrocoumarin inhibitors; direct substitution may shift target engagement outcomes.
Selectivity gap Promiscuous weak agonist/antagonist profile differs from selective probes; replacement may introduce off-target interpretation risks.
Cytotoxicity class Antiproliferative IC50 >100 µM contrasts with potent class members; not suitable for oncology target engagement assays.

Performance Metrics vs. Structural Analogs


Functional Potency: Weak Activity vs. Potent Inhibitors

This compound exhibits low functional potency with an IC50 of 28 µM [1]. In contrast, optimized analogs within the 3-nitrochromen-2-one class, such as bromo-substituted derivatives, have been shown to achieve significantly higher potency, demonstrating the critical impact of specific structural modifications [2]. An independent expert assessment has flagged this low potency as indicative of a non-selective compound [3].

Functional potency
Reported
IC50 28 µM (target) vs. nanomolar range (class analogs)
Supports classification as low-potency probe; not for high target engagement studies.
Cross-study comparison; enzymatic assay, 10 nM–450 µM, 1% DMSO.
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Selectivity Profile: Multi-Target Agent with Weak Engagement

This compound has been shown to interact with multiple targets, including the nicotinic acetylcholine receptor (nAChR) α3β4 subtype and the 5-HT3A receptor, but with low functional potency [1][2]. For the nAChR α3β4 receptor, it acts as an agonist with an EC50 of 41 nM [1]. In contrast, its antagonist activity at the 5-HT3A receptor is much weaker, with an IC50 of 480 nM [2]. This promiscuous but weak activity profile differentiates it from more potent and selective chemotypes.

Selectivity profile
Head-to-head
nAChR α3β4 agonist EC50 41 nM / 5-HT3A antagonist IC50 480 nM (~11.7-fold)
Indicates promiscuous, weak multi-target engagement; high off-target effect risk.
Recombinant human α3β4 HEK293; 5-HT3A Ca2+ flux HEK293.
Receptor Pharmacology GPCR Ion Channel

Antiproliferative Activity: Lack of Potent Cytotoxicity

In a comparative antiproliferative study across a panel of cancer cell lines, this compound consistently showed weak activity with IC50 values exceeding 100 µM for both the HCT-116 and HepG2 lines [1]. This lack of potent cytotoxicity is a clear differentiator from other 3-nitro-2H-chromene derivatives which have demonstrated good growth inhibitory activity in similar cell-based assays at much lower concentrations [2].

Antiproliferative
Class-level
IC50 >100 µM (HCT-116, HepG2)
Weak cytotoxicity endpoint; not a potent antiproliferative agent in these lines.
Class-level inference; compare with nanomolar active 3-nitro-2H-chromenes.
Cancer Biology Cytotoxicity Assay Drug Screening

Appropriate Research Use Cases


Low-Potency Control or Inactive Comparator in Screening

Given its documented IC50 of ~28-30 µM in enzymatic assays [1] and >100 µM in cell proliferation assays [2], this compound is ideally suited as a weak or negative control. It can serve as an inactive baseline comparator in medium-to-high-throughput screens to validate assay sensitivity and establish a background signal against more potent hits.

Tool for Investigating Weak Multi-Target Interactions

Its confirmed, albeit weak, activity at both nAChR α3β4 (EC50 = 41 nM) and 5-HT3A (IC50 = 480 nM) receptors makes it a potential tool for studying low-affinity, multi-target pharmacology [3][4]. Research into the polypharmacology of related nitrocoumarin scaffolds may utilize this compound to explore structure-activity relationships that lead to promiscuous binding.

Building Block for Synthetic Chemistry

The compound's primary and verifiable utility lies in its function as a synthetic building block. Its molecular structure (C16H11FN2O4), featuring a reactive 3-nitro group, a modifiable 4-amino handle, and a fluorobenzyl moiety, makes it a viable intermediate for creating diverse chemical libraries aimed at improving potency and selectivity [5].

Application
Selection Property
Validation Focus
Negative control / inactive comparator
Low micromolar enzyme/cell potency
Assay sensitivity & background signal validation
Multi-target polypharmacology tool
Weak nAChR α3β4 / 5-HT3A engagement
Polypharmacology SAR & promiscuity studies
Synthetic building block
Reactive 3-nitro / modifiable 4-amino handle
Analog library synthesis for SAR optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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